molecular formula C23H37N3OS B4934313 N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B4934313
M. Wt: 403.6 g/mol
InChI Key: YKPBVQXIFJNWKZ-UHFFFAOYSA-N
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Description

N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as MPBP, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential as a psychoactive drug, particularly for its effects on the central nervous system. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor subtype. The compound is also believed to affect other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects
N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to induce hallucinations and altered states of consciousness in animal studies. It has also been shown to increase locomotor activity and cause hyperthermia. The compound has been investigated for its potential as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor subtype. This makes it a useful tool for investigating the role of this receptor subtype in various physiological and behavioral processes. However, one of the limitations of using N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is its potential for abuse and its psychoactive effects. Therefore, precautions must be taken when handling and administering the compound.

Future Directions

There are several future directions for research on N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide for various psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1-(3-phenylpropyl)piperidine with N-methylthioethylamine and 4-chlorobenzoyl chloride. The reaction results in the formation of N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, which is then purified using column chromatography. The purity of the compound is then confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential as a psychoactive drug. It has been investigated for its effects on the central nervous system, particularly for its potential as a hallucinogen. The compound has been used in various animal studies to investigate its behavioral and physiological effects. It has also been studied for its potential as a therapeutic agent for various psychiatric disorders.

properties

IUPAC Name

N-(2-methylsulfanylethyl)-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3OS/c1-28-19-13-24-23(27)21-9-17-26(18-10-21)22-11-15-25(16-12-22)14-5-8-20-6-3-2-4-7-20/h2-4,6-7,21-22H,5,8-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPBVQXIFJNWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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